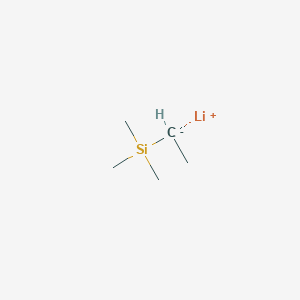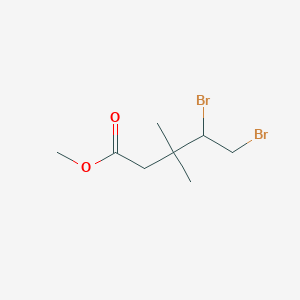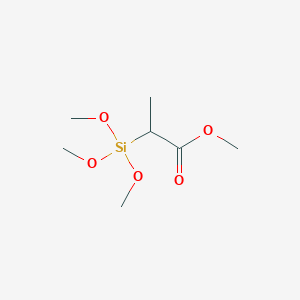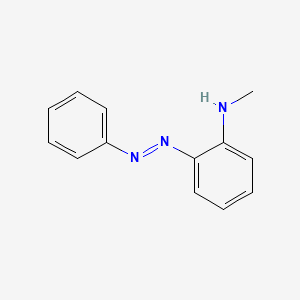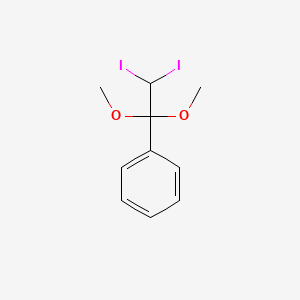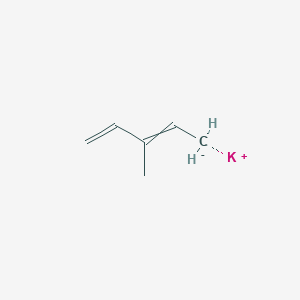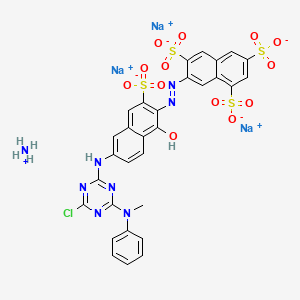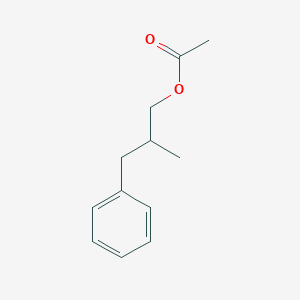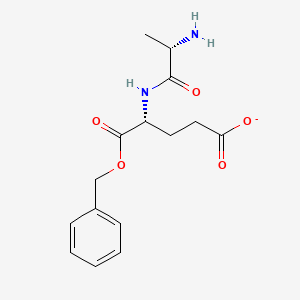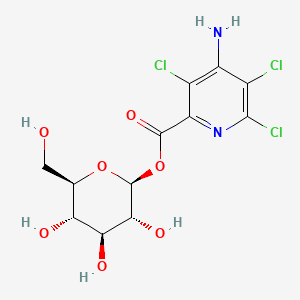
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 4-nitrobenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thioethers, or ethers.
Reduction Products: 3-(Chloromethyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Oxidation Products: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is primarily based on its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function.
Comparación Con Compuestos Similares
3-(Chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with a different position of the nitrogen atoms in the oxadiazole ring.
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-triazole: Contains a triazole ring instead of an oxadiazole ring.
3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness: 3-(Chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its oxadiazole ring structure provides stability and versatility in chemical synthesis, making it a valuable compound in various research applications.
Propiedades
Número CAS |
73217-32-0 |
|---|---|
Fórmula molecular |
C9H6ClN3O3 |
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(16-12-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 |
Clave InChI |
XSBOMGOKYGRSAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=NO2)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


